

Understanding the Bioavailability and Metabolism of Sinapine: A Technical Guide

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Compound of Interest

Compound Name:	Sinapine
CAS No.:	84123-22-8
Cat. No.:	B12436035

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Introduction

Sinapine, an ester of sinapic acid and choline, is a prominent bioactive alkaloid found in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed.[1][2] It has garnered significant interest in the scientific community for its potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[2] This technical guide provides a comprehensive overview of the current understanding of **sinapine's** bioavailability and metabolism, tailored for researchers, scientists, and drug development professionals.

Bioavailability and Pharmacokinetics of Sinapine

The bioavailability of **sinapine** has been investigated, with studies indicating that its oral absorption is relatively low. The primary pharmacokinetic parameters of **sinapine** thiocyanate (ST) have been determined in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of **Sinapine** Thiocyanate in Rats

Parameter	Intravenous Administration (2 mg/kg)	Oral Administration (100 mg/kg)
C _{max} (Maximum Plasma Concentration)	-	47.82 ± 18.77 nM[3]
T _{max} (Time to C _{max})	-	88.74 ± 20.08 min[3]
T _{1/2} (Half-life)	-	67.52 ± 15.69 min[3]
V _d (Apparent Volume of Distribution)	107.51 ± 21.16 L/kg[3]	78.60 ± 14.44 L/kg[3]
Absolute Oral Bioavailability	\multicolumn{2}{c}	
		c

Data presented as mean ± standard deviation.

Experimental Protocols for Pharmacokinetic Studies

Animal Model and Dosing:

- Species: Male Sprague-Dawley rats were utilized for the pharmacokinetic experiments.[4]
- Administration: **Sinapine** thiocyanate (ST) solution was administered via two routes:
 - Intravenous (IV) injection at a dose of 2 mg/kg.[4]
 - Oral gavage at a dose of 100 mg/kg.[4]

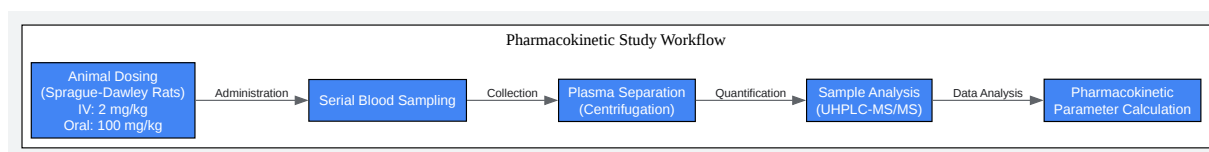
Sample Collection and Preparation:

- Blood samples were collected at various time points post-administration.
- Plasma was separated from the blood samples by centrifugation.

Analytical Method:

- Technique: A simple and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of ST in rat plasma.[4]

- Linear Range: The method demonstrated a linear range of 0.1-500 ng/mL for ST, with a coefficient of determination (R^2) of 0.9976.[4]
- Lower Limit of Quantification (LLOQ): The LLOQ for ST was determined to be 0.1 ng/mL.[4]
- Precision and Accuracy: The intra- and inter-day precision were within 1.31-5.12% and 2.72-7.66%, respectively. The accuracy ranged from -4.88% to 3.82% and -3.47% to 6.18%.[4]
- Extraction Recovery and Matrix Effect: The extraction recovery and matrix effect were found to be within acceptable limits.[4]

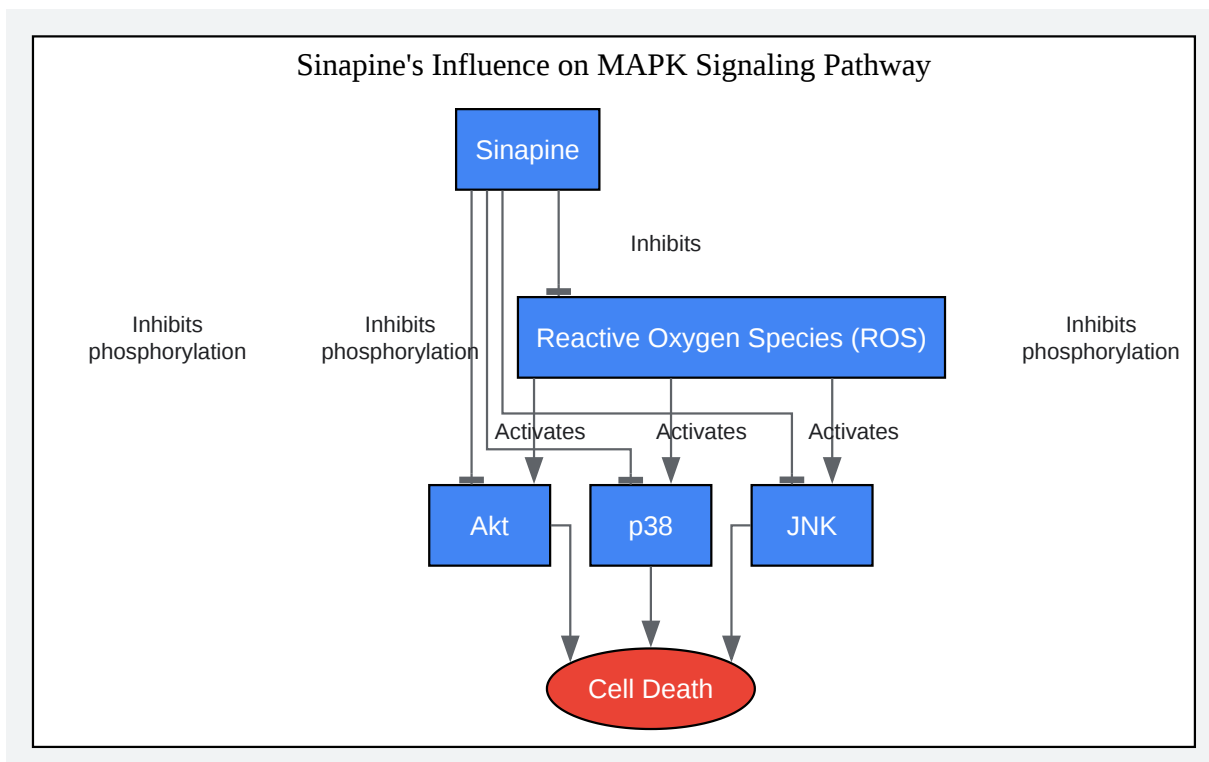
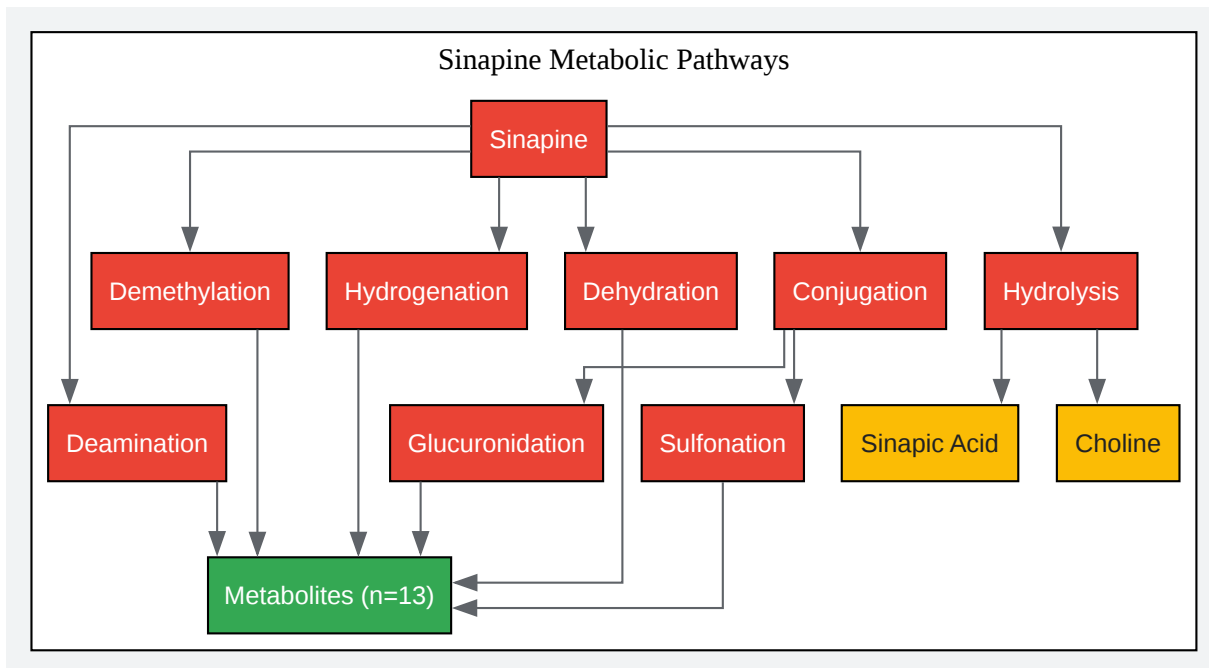


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Fig. 1: Experimental workflow for *sinapine* pharmacokinetic studies.

Metabolism of Sinapine

The metabolism of **sinapine** is extensive, with several metabolites being identified in rat plasma, urine, and feces. The primary metabolic pathways include deamination, demethylation, hydrogenation, dehydration, and conjugation reactions such as glucuronidation and sulfonation.[3][4] Thirteen metabolites of **sinapine** thiocyanate have been structurally identified.[4] In the early stages of seedling development in mustard plants, **sinapine** is hydrolyzed into sinapic acid and choline.[1]



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References

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